3-Methoxybenzyl(2-aminoethyl) sulfide

Description

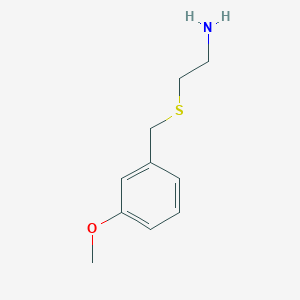

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-12-10-4-2-3-9(7-10)8-13-6-5-11/h2-4,7H,5-6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTHBKFDNSAUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxybenzyl 2 Aminoethyl Sulfide

Primary Synthetic Routes to the Core Structure

The synthesis of 3-Methoxybenzyl(2-aminoethyl) sulfide (B99878), a molecule featuring a substituted benzyl (B1604629) group linked to a cysteamine (B1669678) moiety via a sulfide bond, can be achieved through established and reliable chemical transformations. The primary approach involves the formation of a carbon-sulfur bond between the two key building blocks.

Strategic Approaches to Sulfide Bond Formation

The most direct and widely employed method for constructing the sulfide linkage in 3-Methoxybenzyl(2-aminoethyl) sulfide is through the nucleophilic substitution reaction between a sulfur-based nucleophile and an electrophilic benzyl derivative. In this context, the reaction of cysteamine (2-aminoethanethiol) with a 3-methoxybenzyl halide is the most logical and efficient strategy.

Cysteamine contains a highly nucleophilic thiol group which readily reacts with electrophiles. wikipedia.org The reaction proceeds via an SN2 mechanism, where the sulfur atom of cysteamine attacks the benzylic carbon of the 3-methoxybenzyl halide, displacing the halide and forming the desired thioether bond. To facilitate this reaction and prevent the less nucleophilic amino group from competing in the reaction, the reaction is typically carried out under basic conditions. The base deprotonates the thiol group to form a more potent thiolate nucleophile.

Table 1: Common Reagents for the Synthesis of this compound

| Reagent Type | Specific Examples | Role in Reaction |

| Sulfur Nucleophile | Cysteamine (2-aminoethanethiol) | Provides the aminoethyl sulfide moiety. |

| Electrophilic Partner | 3-Methoxybenzyl bromide, 3-Methoxybenzyl chloride | Provides the 3-methoxybenzyl moiety. |

| Base | Sodium hydroxide (B78521), Potassium carbonate, Triethylamine | Deprotonates the thiol to form the thiolate. |

| Solvent | Ethanol, Methanol, Dimethylformamide (DMF) | Provides a medium for the reaction. |

Incorporation of Methoxybenzyl and Aminoethyl Moieties

The incorporation of the 3-methoxybenzyl and aminoethyl moieties is achieved by the careful selection of starting materials. 3-Methoxybenzyl bromide is a commercially available and highly reactive electrophile suitable for this purpose. nbinno.comscientificlabs.com Its reactivity is enhanced by the presence of the methoxy (B1213986) group on the aromatic ring. researchgate.net Cysteamine, also readily available, serves as the source of the aminoethyl sulfide portion of the molecule. wikipedia.org

A typical synthetic procedure would involve dissolving cysteamine in a suitable solvent, such as ethanol, followed by the addition of a base like sodium hydroxide to generate the sodium salt of the thiolate. 3-Methoxybenzyl bromide is then added to the reaction mixture, leading to the formation of this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Derivatization and Analog Synthesis Approaches

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the methoxybenzyl moiety, the aminoethyl sulfide linkage, or can involve the replacement of key functional groups with isosteres.

Structural Modification at the Methoxybenzyl Moiety

The 3-methoxybenzyl group provides multiple opportunities for structural variation. The methoxy group itself can be altered, or other substituents can be introduced onto the aromatic ring.

Modification of the Methoxy Group : The methoxy group can be cleaved to yield the corresponding phenol, which can then be alkylated with various alkyl halides to generate a library of ether analogs.

Substitution on the Aromatic Ring : The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. msu.eduresearchgate.net Depending on the reaction conditions, additional substituents such as nitro groups, halogens, or alkyl groups can be introduced at various positions on the ring.

Table 2: Potential Modifications of the Methoxybenzyl Moiety

| Modification Type | Reagents and Conditions | Resulting Structure |

| Demethylation | Boron tribromide (BBr₃) | 3-Hydroxybenzyl(2-aminoethyl) sulfide |

| Alkylation of Phenol | Alkyl halide, K₂CO₃, Acetone | 3-Alkoxybenzyl(2-aminoethyl) sulfide |

| Nitration | HNO₃, H₂SO₄ | 3-Methoxy-nitrobenzyl(2-aminoethyl) sulfide |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-3-methoxybenzyl(2-aminoethyl) sulfide |

Modifications of the Aminoethyl Sulfide Linkage

The aminoethyl sulfide portion of the molecule also presents several handles for derivatization, primarily at the amino group and the sulfide linkage itself.

N-Alkylation and N-Acylation : The primary amino group is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of substituents. nih.gov Reductive amination with aldehydes or ketones is a common method for N-alkylation. Acylation with acyl chlorides or anhydrides yields the corresponding amides.

Oxidation of the Sulfide : The sulfide linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the polarity and hydrogen bonding capacity of the linker.

Exploration of Isosteric and Bioisosteric Replacements

Replacement of the Methoxy Group : The methoxy group can be replaced with other groups of similar size and electronics, such as a hydroxyl group, a methyl group, or a halogen like fluorine.

Replacement of the Sulfide Linkage : The sulfide linker can be replaced with other groups that maintain a similar spacing and conformational flexibility between the benzyl and aminoethyl moieties. Potential replacements include an ether, an amine, or a simple alkyl chain.

Advanced Synthetic Techniques and Sustainable Chemistry Principles

The synthesis of unsymmetrical thioethers such as this compound has evolved significantly, moving from classical methods to more sophisticated catalytic and sustainable approaches. These modern strategies aim to enhance reaction efficiency, selectivity, and safety while minimizing environmental impact.

The formation of the key carbon-sulfur (C-S) bond in this compound is a prime target for catalytic innovation. Transition metal catalysis, in particular, offers powerful tools for constructing such thioether linkages under mild conditions with high functional group tolerance. researchgate.netthieme-connect.de These methods typically involve the cross-coupling of a sulfur-based nucleophile with a carbon-based electrophile. For the synthesis of the target compound, this would most likely involve the reaction between 2-aminoethanethiol (cysteamine) and a 3-methoxybenzyl precursor.

Copper-Catalyzed Synthesis: Copper-based catalysts are attractive due to their low cost, low toxicity, and effectiveness in promoting C-S bond formation. nih.gov A promising route involves the direct coupling of benzyl alcohols with thiols. researchgate.netrsc.org In a potential synthesis of this compound, 3-methoxybenzyl alcohol could be reacted with 2-aminoethanethiol in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.govfao.org This approach proceeds via a Lewis-acid-mediated S_N1-type mechanism and is noted for its excellent chemoselectivity and mild reaction conditions, often running at room temperature. nih.gov

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, often referred to as Migita couplings, are highly efficient for forming C-S bonds. thieme-connect.de This methodology would typically employ a 3-methoxybenzyl halide (e.g., bromide or chloride) as the electrophile and couple it with 2-aminoethanethiol. Catalyst systems often consist of a palladium source, like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a specialized phosphine (B1218219) ligand that enhances catalytic activity and stability. nih.gov These reactions are valued for their broad substrate scope and high yields, though they rely on a more expensive precious metal catalyst. thieme-connect.de

Other Catalytic Approaches: Research has also explored other metals, such as nickel, for C-S cross-coupling reactions, which provide a more economical alternative to palladium. organic-chemistry.orgresearchgate.net Additionally, metal-free strategies have emerged, including base-catalyzed thiol transfer reactions and photoredox catalysis, which offer alternative pathways that avoid transition metals entirely. nih.govacs.orgresearchgate.net

Interactive Table: Potential Catalytic Methods for this compound Synthesis

| Catalytic System | Potential Substrates | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Copper (e.g., Cu(OTf)₂) | 3-Methoxybenzyl alcohol + 2-Aminoethanethiol | Dichloromethane (DCM), Room Temperature | Low cost, mild conditions, uses alcohol precursor. | nih.govfao.org |

| Palladium (e.g., Pd(OAc)₂ / Ligand) | 3-Methoxybenzyl bromide + 2-Aminoethanethiol | Toluene, Base (e.g., NaOtBu), 80-110 °C | High efficiency, broad functional group tolerance. | thieme-connect.denih.gov |

| Nickel (e.g., Ni(OTf)₂ / Ligand) | 3-Methoxybenzyl chloride + 2-Aminoethanethiol | Organic Solvent, Reductant (e.g., Zn) | More economical than palladium, effective for chlorides. | researchgate.netthieme-connect.com |

| Metal-Free (Base-Catalyzed) | Thiolcarbonate Precursor + Base | Microwave-assisted, one-pot | Avoids transition metals, can be odorless. | nih.govacs.orgresearchgate.net |

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and economically viable manufacturing processes. blazingprojects.comacs.orgnih.gov These principles provide a framework for minimizing environmental impact at every stage of a chemical reaction. jddhs.com

Catalysis (Principle 9): The use of catalytic reagents, as detailed in the previous section, is a cornerstone of green chemistry. Catalysts offer a significant advantage over stoichiometric reagents by reducing waste, as they are used in small amounts and can be recycled. jddhs.com Both copper and palladium systems exemplify this principle, enabling efficient C-S bond formation with minimal catalyst loading. thieme-connect.denih.gov

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acsgcipr.org For instance, the direct coupling of 3-methoxybenzyl alcohol and 2-aminoethanethiol, which produces only water as a byproduct, exhibits a higher atom economy compared to a traditional S_N2 reaction with 3-methoxybenzyl chloride, which generates salt waste.

Safer Solvents and Auxiliaries (Principle 5): The choice of solvent is critical to the environmental profile of a process. Green chemistry encourages replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives. jddhs.com Recent advancements in C-S bond formation have demonstrated high yields in greener solvents such as water, ethanol, or cyclopentyl methyl ether (CPME). researchgate.netmdpi.comrsc.org

Waste Prevention (Principle 1): It is better to prevent waste than to treat it after it has been created. nih.gov One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a powerful strategy for waste reduction. nih.govresearchgate.net For thioether synthesis, using thiourea (B124793) as an odorless and stable sulfur source in a one-pot reaction to generate the thiol in situ avoids the handling of volatile, malodorous thiols and streamlines the process. arkat-usa.org

Use of Renewable Feedstocks (Principle 7): A long-term goal of green chemistry is to shift from depleting fossil fuel-based feedstocks to renewable ones. The precursor 3-methoxybenzyl alcohol can potentially be derived from lignin (B12514952), a major component of biomass. Similarly, 2-aminoethanethiol is related to the amino acid cysteine, opening possibilities for bio-based sourcing.

Interactive Table: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound | Benefit | Reference |

|---|---|---|---|

| 9. Catalysis | Employing Cu, Pd, or Ni catalysts for C-S bond formation. | Reduces waste by replacing stoichiometric reagents; enables milder conditions. | jddhs.com |

| 2. Atom Economy | Using a route like alcohol-thiol coupling (byproduct: H₂O) over halide-thiol coupling (byproduct: salt). | Maximizes incorporation of reactant atoms into the final product, minimizing waste. | acsgcipr.org |

| 5. Safer Solvents | Performing the reaction in water, ethanol, or CPME instead of chlorinated solvents. | Reduces environmental impact and improves worker safety. | researchgate.netmdpi.comrsc.org |

| 1. Waste Prevention | Designing a one-pot synthesis from a benzyl halide, thiourea, and base. | Eliminates intermediate isolation steps, reducing solvent use and material loss. | arkat-usa.org |

| 7. Renewable Feedstocks | Sourcing 3-methoxybenzyl alcohol from lignin and 2-aminoethanethiol from bio-based routes. | Reduces dependence on fossil fuels and enhances long-term sustainability. | [---] |

Biological and Biochemical Research on 3 Methoxybenzyl 2 Aminoethyl Sulfide in Vitro Focus

Investigation of Molecular Targets and Biological Pathways

Receptor Binding Affinities (In Vitro Assays)

No studies reporting the in vitro receptor binding affinities of 3-Methoxybenzyl(2-aminoethyl) sulfide (B99878) have been published.

Enzyme Activity Modulation (In Vitro Inhibition/Activation)

There is no available data from in vitro assays on the ability of 3-Methoxybenzyl(2-aminoethyl) sulfide to modulate the activity of any enzymes.

Cellular Signaling Cascade Interventions (In Vitro Cell Lines)

Research on the effects of this compound on cellular signaling cascades in in vitro cell line models has not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Function

Correlation of Structural Features with In Vitro Biological Responses

Due to the absence of in vitro biological data, no structure-activity relationship studies have been conducted for this compound.

Impact of Stereochemistry on Molecular Activity

There are no published studies investigating the impact of the stereochemistry of this compound on its molecular activity.

The chemical compound this compound is not a subject of published in vitro biological and biochemical research. As such, there is a complete absence of data regarding its molecular interactions, effects on biological pathways, and structure-activity relationships. Further research would be required to determine the pharmacological or biological profile of this specific compound.

Exploration of Cellular Effects and Mechanisms (In Vitro)

Cell Proliferation and Viability Studies (In Vitro)

There are no publicly available scientific studies that have investigated the in vitro effects of this compound on the proliferation and viability of cell lines. Consequently, no data on its potential cytotoxic or cytostatic properties, nor any corresponding data tables, can be provided.

Apoptosis and Cell Cycle Modulation (In Vitro)

Similarly, the scientific literature lacks any research into the role of this compound in the induction of apoptosis (programmed cell death) or its ability to modulate the cell cycle in vitro. There are no findings on whether this compound can arrest cell cycle progression at specific checkpoints or influence the expression of key regulatory proteins.

Subcellular Localization and Organelle Interactions (In Vitro)

There is no available research that has explored the subcellular distribution of this compound within cells. Studies to determine its potential accumulation in or interaction with specific organelles, such as mitochondria or the endoplasmic reticulum, have not been published.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous confirmation of the molecular structure of 3-Methoxybenzyl(2-aminoethyl) sulfide (B99878). These techniques probe the molecular and atomic environment, providing a detailed structural fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 3-Methoxybenzyl(2-aminoethyl) sulfide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR analysis, the aromatic protons of the 3-methoxyphenyl (B12655295) group would appear as distinct multiplets in the downfield region (typically δ 6.8-7.3 ppm). The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet at approximately δ 3.8 ppm. The protons on the ethyl sulfide chain would be observed as two triplets: the methylene (B1212753) group adjacent to the sulfur (S-CH₂) would resonate around δ 2.7 ppm, while the methylene group adjacent to the amine (N-CH₂) would be slightly further downfield, around δ 2.9 ppm, due to the deshielding effect of the nitrogen atom. The benzylic protons (-Ar-CH₂-S-) would exhibit a singlet around δ 3.7 ppm. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the aromatic ring would produce several signals in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon itself would have a signal around δ 55 ppm. The three methylene carbons (benzylic, S-CH₂, N-CH₂) would appear in the aliphatic region (δ 30-45 ppm).

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed for conformational analysis. These experiments can reveal through-space interactions between protons, helping to define the three-dimensional structure and preferred conformation of the molecule in solution, particularly the spatial relationship between the benzyl (B1604629) and aminoethyl moieties. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.8 – 7.3 (multiplet) | 112 – 130 |

| Aromatic C-O & C-C | N/A | 140 – 160 |

| O-CH₃ | 3.8 (singlet) | 55 |

| Ar-CH₂-S | 3.7 (singlet) | 36 |

| S-CH₂-CH₂ | 2.7 (triplet) | 32 |

| CH₂-NH₂ | 2.9 (triplet) | 41 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of this compound with high precision (typically within 5 ppm), which serves to confirm its elemental composition. ijpras.com Beyond simple confirmation, HRMS is a primary tool for identifying metabolites and adducts in complex biological matrices. pharmaron.com

When studying the biotransformation of this compound, HRMS coupled with liquid chromatography (LC-HRMS) can detect and identify potential metabolites. ijpras.compharmaron.com Common metabolic pathways for a compound with thioether, amine, and methoxy-aromatic functionalities include:

S-Oxidation: Oxidation of the sulfide to the corresponding sulfoxide (B87167) and subsequently to the sulfone.

N-Acetylation: Acetylation of the primary amine group.

O-Demethylation: Removal of the methyl group from the methoxy ether.

HRMS can distinguish these metabolites from the parent compound and endogenous matrix components by their precise mass differences. researchgate.net For instance, S-oxidation adds an oxygen atom, resulting in a mass increase of 15.9949 Da. Tandem mass spectrometry (MS/MS) experiments on the HRMS instrument can then be used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification. frontiersin.org

Table 2: Predicted Exact Masses of this compound and Potential Metabolites Calculations are based on the most abundant isotopes.

| Compound | Chemical Formula | Predicted Exact Mass (m/z) [M+H]⁺ | Mass Change from Parent (Da) |

|---|---|---|---|

| Parent Compound | C₁₀H₁₅NOS | 198.0947 | 0.0000 |

| S-Oxide Metabolite | C₁₀H₁₅NO₂S | 214.0896 | +15.9949 |

| S-Dioxide Metabolite | C₁₀H₁₅NO₃S | 230.0845 | +31.9898 |

| N-Acetyl Metabolite | C₁₂H₁₇NO₂S | 240.1053 | +42.0106 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides confirmation of the functional groups present in the this compound molecule. bellevuecollege.edu Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.

The IR spectrum of this compound would display several key absorption bands:

N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (R-NH₂). pressbooks.pub

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and benzyl groups) would appear just below 3000 cm⁻¹. libretexts.org

N-H Bending: A medium to strong absorption around 1600 cm⁻¹ corresponds to the scissoring vibration of the primary amine. copbela.org

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. copbela.org

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be present in the 1200-1275 cm⁻¹ range. libretexts.org

C-S Stretching: The carbon-sulfur bond stretch is typically weak and appears in the 600-800 cm⁻¹ region of the IR spectrum.

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. It would be especially useful for confirming the C-S bond and the aromatic C=C ring vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 – 3500 (two bands) | Medium |

| Primary Amine | N-H Bend | 1590 – 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3010 – 3100 | Medium-Weak |

| Alkyl Chains | C-H Stretch | 2850 – 2960 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 – 1600 | Medium-Weak |

| Aryl Ether | C-O Stretch | 1200 – 1275 | Strong |

Future Research Directions and Emerging Paradigms

Integration with Omics Technologies in Mechanistic Studies

The future elucidation of the biological effects of 3-Methoxybenzyl(2-aminoethyl) sulfide (B99878), should it be found to have any, would greatly benefit from the application of "omics" technologies. These high-throughput methods allow for a comprehensive analysis of molecular changes within a biological system.

Table 1: Potential Applications of Omics Technologies in the Study of 3-Methoxybenzyl(2-aminoethyl) sulfide

| Omics Technology | Potential Application | Expected Insights |

| Genomics | Investigating changes in gene expression profiles in cells or tissues exposed to the compound. | Identification of specific genes and genetic pathways that are modulated, providing clues about its mechanism of action. |

| Proteomics | Analyzing alterations in protein expression and post-translational modifications. | Understanding how the compound affects cellular function at the protein level, including enzyme activity and signaling cascades. |

| Metabolomics | Profiling changes in the levels of endogenous metabolites. | Revealing the impact of the compound on metabolic pathways and identifying potential biomarkers of its effects. |

| Interactomics | Studying the interactions between different biomolecules (e.g., protein-protein, protein-metabolite). nih.gov | Mapping the molecular interaction networks perturbed by the compound, offering a systems-level understanding of its biological impact. nih.gov |

By integrating data from these various omics platforms, researchers could construct a detailed picture of the compound's mechanism of action, identify potential molecular targets, and uncover previously unknown biological activities.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical biology. nih.gov These powerful computational tools can be employed to predict the properties of novel compounds and to design new molecules with desired activities. nih.gov

In the context of this compound, AI and ML could be utilized in several ways:

Predictive Modeling: Machine learning models could be trained on existing datasets of structurally similar compounds to predict the potential biological activities and physicochemical properties of this compound and its derivatives.

De Novo Design: Generative AI models could be used to design novel analogues of this compound with optimized properties, such as enhanced potency, improved selectivity, or reduced off-target effects. nih.gov This approach has the potential to accelerate the discovery of new therapeutic agents. nih.gov

Toxicity Prediction: A crucial aspect of drug development is the early identification of potential toxicity. AI models can be trained to predict the likelihood of adverse effects, thereby guiding the design of safer chemical entities. nih.gov

The use of AI and ML offers a rational and efficient approach to exploring the chemical space around this compound, potentially leading to the identification of novel compounds with valuable biological properties.

Potential for Development of Novel Research Probes and Tool Compounds

Chemical probes are essential tools for dissecting complex biological processes. A well-designed chemical probe can be used to selectively modulate the function of a specific protein or pathway, thereby enabling researchers to study its role in health and disease.

While the biological targets of this compound are currently unknown, its structure could serve as a starting point for the development of novel research probes. Through chemical modifications, it may be possible to introduce functionalities that allow for:

Target Identification: Incorporation of a reactive group or a tag could enable the identification of the specific protein(s) with which the compound interacts.

Fluorescent Labeling: Attachment of a fluorophore would allow for the visualization of the compound's distribution within cells and tissues.

Affinity-Based Probes: Modification of the core structure could lead to the development of high-affinity ligands for specific biological targets, which can then be used to study their function.

The development of such tool compounds derived from this compound could provide valuable insights into fundamental biological mechanisms and potentially pave the way for new therapeutic strategies. The study of analogues such as S-2(2-aminoethyl amino)ethyl propyl sulphide (DRDE-30) and S-2(2-aminoethyl amino)ethyl butyl sulphide (DRDE-35), which have shown protective effects against certain toxic agents, could provide a basis for designing such probes. nih.gov

Q & A

Q. What synthetic methods are optimal for preparing 3-Methoxybenzyl(2-aminoethyl) sulfide, and how are reaction conditions optimized?

The synthesis of sulfide derivatives like this compound typically involves nucleophilic aromatic substitution or thiol-ene reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Reactions often proceed at 60–100°C to balance reactivity and side-product formation.

- Stoichiometry : A 1:1.2 molar ratio of nucleophile (e.g., 2-aminoethanethiol) to methoxybenzyl halide minimizes unreacted starting material .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry (e.g., methoxybenzyl proton shifts at δ 3.8–4.2 ppm) and sulfide linkage (δ 2.5–3.0 ppm for -SCH-) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 228.0895 for CHNOS).

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition profiles (e.g., onset degradation at ~200°C) .

Advanced Research Questions

Q. How does this compound interact with enzymes like dopamine-β-hydroxylase, and how are kinetic parameters determined?

- Enzymatic assays : Substrate activity is evaluated using Michaelis-Menten kinetics. For example:

- Substrate preparation : Incubate the sulfide (0.1–10 mM) with dopamine-β-hydroxylase (0.5–2 µM) in Tris-HCl buffer (pH 7.4) containing ascorbate and catalase .

- Kinetic measurements : Monitor product formation (e.g., sulfoxide) via HPLC or spectrophotometry. Calculate (turnover number) and (binding affinity) from Lineweaver-Burk plots.

- Comparative data : Similar sulfides exhibit ratios of 1.2–3.5 × 10 Ms, indicating moderate catalytic efficiency .

Q. What challenges arise in formulating this compound for biological studies, and how can solubility be improved?

- Solubility limitations : The compound’s logP (~2.5) suggests moderate hydrophobicity. Solubility in aqueous buffers (e.g., PBS) is typically <1 mg/mL.

- Formulation strategies :

Q. How does the methoxybenzyl moiety influence the compound’s anti-inflammatory activity?

- Mechanistic studies : Methoxybenzyl derivatives inhibit NF-κB signaling, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α).

- In vitro assays : Treat RAW 264.7 macrophages with LPS (1 µg/mL) and the compound (10–100 µM). Measure cytokine levels via ELISA .

- Structure-activity relationship (SAR) : The methoxy group enhances membrane permeability, while the sulfide linker stabilizes interactions with cysteine residues in IκB kinase .

Q. What methodologies are used to evaluate the thermal stability of this compound in drug delivery systems?

- Thermal analysis :

Data Contradictions and Validation

- Enzymatic activity discrepancies : Some studies report higher values for sulfides with electron-donating groups (e.g., methoxy) , while others note steric hindrance from bulky substituents. Validate via competitive inhibition assays.

- Solubility variability : Tentative data from sulfonamide analogs (e.g., ±15% error in aqueous solubility) suggest replicate measurements are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.